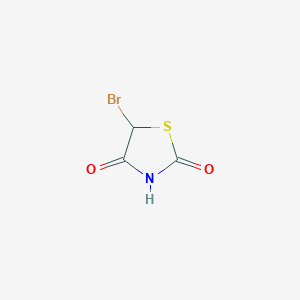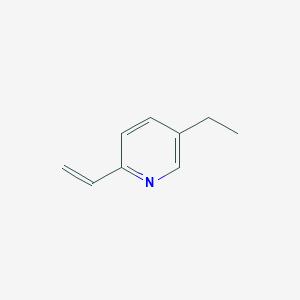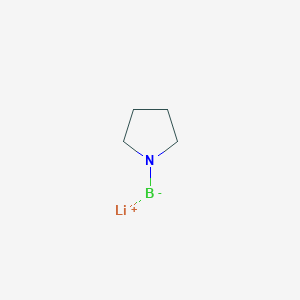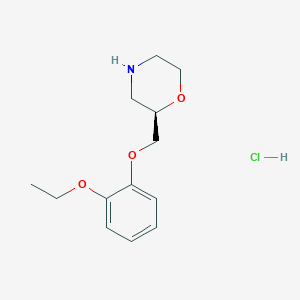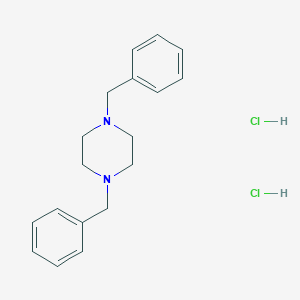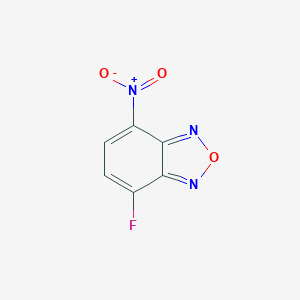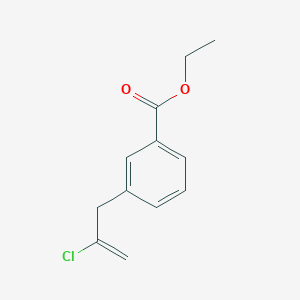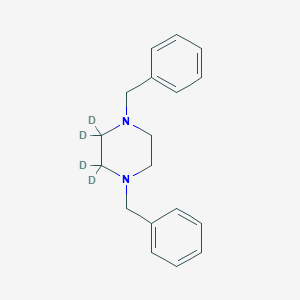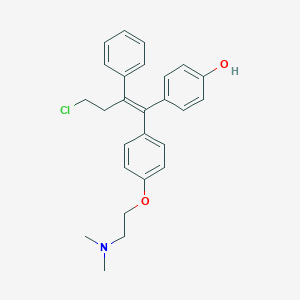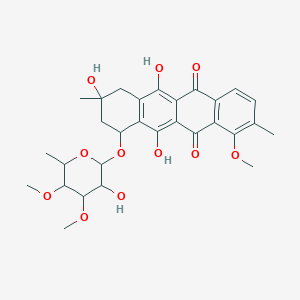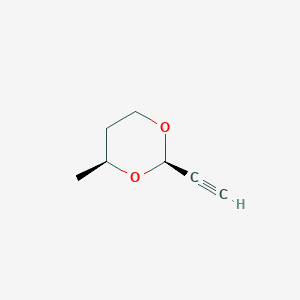
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dioxane family, which is known for its unique chemical properties and diverse applications. In
作用機序
The mechanism of action of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of enzymes that are essential for cell growth and division. Specifically, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting the activity of topoisomerase II, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane prevents cancer cells from dividing and proliferating.
生化学的および生理学的効果
Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has a range of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and anti-inflammatory properties, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has also been shown to have antioxidant activity. This compound can scavenge free radicals and protect cells from oxidative damage. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its synthetic accessibility. The compound can be synthesized using simple and efficient methods, making it readily available for research purposes. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has shown high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is its potential toxicity. Studies have shown that the compound can induce cell death in normal cells at high concentrations, which may limit its clinical applications.
将来の方向性
There are several future directions for the research on ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane. One of the potential directions is to explore the compound's potential as a neuroprotective agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases. Another potential direction is to investigate the compound's potential as an antimicrobial agent. Studies have shown that ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has antimicrobial properties, and further research could lead to the development of new antibiotics. Additionally, further studies could be conducted to optimize the synthesis method of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane and to explore its potential applications in material science and organic synthesis.
Conclusion:
In conclusion, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the compound's potential applications, further research could lead to the development of new treatments for cancer, neurodegenerative diseases, and infectious diseases.
合成法
The synthesis of ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane involves the reaction of 2-methyl-1,3-propanediol with acetylene in the presence of a catalyst. The reaction yields ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane as the main product. The purity and yield of the compound can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.
科学的研究の応用
((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, ((2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane)-2-Ethynyl-4-methyl-1,3-dioxane has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
特性
CAS番号 |
143136-91-8 |
|---|---|
製品名 |
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |
InChIキー |
XGVXXBLXTZOQNH-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1CCO[C@H](O1)C#C |
SMILES |
CC1CCOC(O1)C#C |
正規SMILES |
CC1CCOC(O1)C#C |
同義語 |
1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



